7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C17H28N4O2S and a molecular weight of 352.502. This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-octyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Isopropyl-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H28N4O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-methyl-8-octylsulfanyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-24-17-18-14-13(21(17)12(2)3)15(22)19-16(23)20(14)4/h12H,5-11H2,1-4H3,(H,19,22,23) |
InChI Key |
NXJRSXJZJFMJPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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